![molecular formula C16H26SiSn B12548229 Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane CAS No. 144039-47-4](/img/structure/B12548229.png)
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane is an organosilicon compound that features a silicon atom bonded to a phenyl group, two methyl groups, and a triethylstannyl-ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane typically involves the reaction of dimethylphenylsilane with triethylstannylacetylene under specific conditions. The reaction is usually catalyzed by a transition metal catalyst such as palladium or platinum. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as tetrahydrofuran (THF) or toluene. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and polymers.
Biology: The compound can be utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in therapeutic agents.
Industry: It finds applications in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to interact with different molecular targets. The triethylstannyl group can also undergo reactions that facilitate the formation of new chemical bonds, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the triethylstannyl-ethynyl group.
Phenylsilane: Contains a phenyl group bonded to silicon but lacks the methyl and triethylstannyl-ethynyl groups.
Trimethyl(phenylethynyl)silane: Similar but contains a trimethylsilyl group instead of the triethylstannyl group.
Uniqueness
Dimethyl(phenyl)[(triethylstannyl)ethynyl]silane is unique due to the presence of the triethylstannyl-ethynyl group, which imparts distinct chemical reactivity and potential applications. This structural feature differentiates it from other organosilicon compounds and enhances its utility in various scientific and industrial contexts.
Properties
CAS No. |
144039-47-4 |
|---|---|
Molecular Formula |
C16H26SiSn |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
dimethyl-phenyl-(2-triethylstannylethynyl)silane |
InChI |
InChI=1S/C10H11Si.3C2H5.Sn/c1-4-11(2,3)10-8-6-5-7-9-10;3*1-2;/h5-9H,2-3H3;3*1H2,2H3; |
InChI Key |
GKIDVRAUSJCNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C#C[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(dimethylamino)methylene]-5-methylcyclopentanone](/img/structure/B12548162.png)
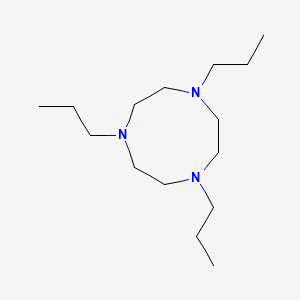
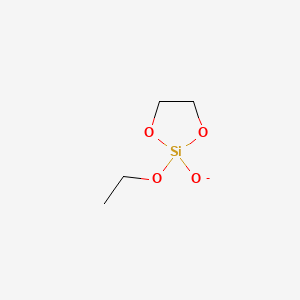

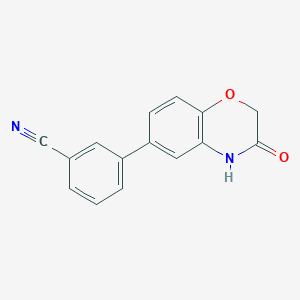
![3-(Benzenesulfonyl)-5-[2-(4-methylphenyl)hydrazinylidene]-1-phenyl-1,5-dihydro-4H-pyrazol-4-one](/img/structure/B12548176.png)
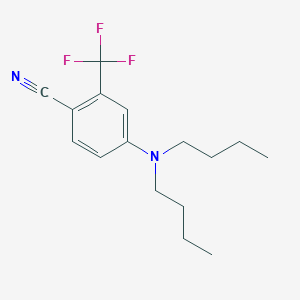
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-benzyl-1-phenylmethanamine](/img/structure/B12548184.png)
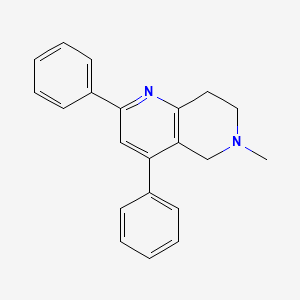
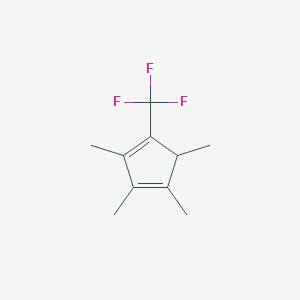
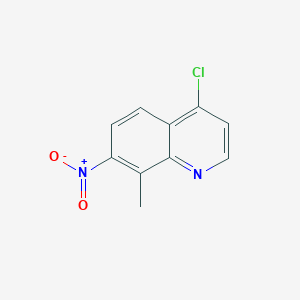
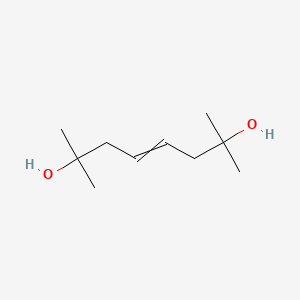
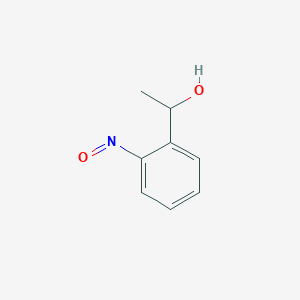
![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)
